N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
Description
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a complex organic compound that features a thiadiazole ring, a piperidine sulfonyl group, and a benzamide moiety
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S3/c1-2-24-16-19-18-15(25-16)17-14(21)12-6-8-13(9-7-12)26(22,23)20-10-4-3-5-11-20/h6-9H,2-5,10-11H2,1H3,(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLSUXYLEGFAFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Ethylthio Group: The ethylthio group can be introduced via nucleophilic substitution reactions using ethylthiol and suitable leaving groups.
Attachment of the Piperidine Sulfonyl Group: This step involves the sulfonylation of piperidine with sulfonyl chlorides, followed by coupling with the thiadiazole intermediate.
Formation of the Benzamide Moiety: The final step involves the coupling of the thiadiazole-piperidine sulfonyl intermediate with benzoyl chloride or its derivatives under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated benzamides.
Scientific Research Applications
Antimicrobial Applications
Research indicates that compounds with similar structures to N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide exhibit promising antimicrobial properties . These compounds have been shown to inhibit the growth of various microorganisms by interacting with specific enzymes or proteins crucial for microbial proliferation. For instance:
- Mechanism of Action : The antimicrobial activity is likely mediated through the inhibition of essential metabolic pathways in bacteria and fungi, possibly by disrupting cell wall synthesis or protein function.
- Case Studies : A study on related thiadiazole derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound may possess similar properties .
Anticancer Potential
The anticancer potential of this compound has garnered attention in recent years. Compounds with thiadiazole moieties are known for their cytotoxic effects against various cancer cell lines:
- Cytotoxic Activity : Research has shown that derivatives of thiadiazoles can exhibit significant cytotoxicity against cancer cells such as MCF7 (breast cancer) and A549 (lung carcinoma), often with IC50 values in the low micromolar range .
- Mechanisms : The proposed mechanisms include induction of apoptosis through activation of caspases and inhibition of cell cycle progression at the G2/M phase .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step processes:
- Formation of the Thiadiazole Ring : This initial step often employs thiosemicarbazide and a suitable carbonyl compound under acidic conditions.
- Piperidine Sulfonamide Formation : The subsequent reaction involves the introduction of piperidine followed by sulfonation to yield the final product.
- Purification : The compound is usually purified using recrystallization or chromatography techniques to ensure high yield and purity.
Mechanism of Action
The mechanism of action of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
- N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-(morpholin-1-ylsulfonyl)benzamide
Uniqueness
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is unique due to the specific combination of functional groups that confer distinct chemical and biological properties
Biological Activity
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a compound that belongs to the class of thiadiazole derivatives, which have shown significant biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of the biological activity of this compound, synthesizing findings from various studies to highlight its potential therapeutic applications.
Structure and Synthesis
The structure of this compound features a thiadiazole ring linked to a piperidine sulfonamide moiety. The synthesis typically involves the reaction of 5-(ethylthio)-1,3,4-thiadiazole with appropriate benzamide derivatives under specific conditions to yield the target compound.
1. Anticancer Properties
Several studies have demonstrated the anticancer potential of thiadiazole derivatives, including this compound. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
- Cytotoxicity Testing : In vitro assays have shown that this compound exhibits significant cytotoxic activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Apoptosis induction |
| HepG2 | 15.0 | Cell cycle arrest |
2. Antimicrobial Activity
The antimicrobial properties of thiadiazole derivatives have also been extensively studied. This compound has shown promising results against various bacterial strains.
- Antibacterial Efficacy : The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with particular effectiveness noted against Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
The biological activity of this compound is believed to be mediated through several pathways:
- Adenosine Receptor Interaction : Similar compounds in the thiadiazole class have been shown to interact with adenosine receptors, which play a crucial role in cellular signaling pathways related to cancer proliferation and immune response .
- Caspase Activation : Studies indicate that this compound may activate caspases involved in apoptosis pathways, leading to programmed cell death in cancer cells .
Case Study 1: Anticancer Activity in MCF-7 Cells
In a controlled study involving MCF-7 cells treated with varying concentrations of the compound over 48 hours, researchers observed a dose-dependent increase in apoptosis markers such as annexin V binding and caspase 3 activation. The results suggested that this compound effectively induces apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Efficacy Against Staphylococcus aureus
A separate study evaluated the antimicrobial effects of this compound against clinical isolates of Staphylococcus aureus. The findings revealed that at an MIC of 8 µg/mL, the compound significantly reduced bacterial viability compared to control groups treated with standard antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
